3-Amino-2-chloro-6-picoline
Overview
Description
3-Amino-6-chloro-2-picoline, also known as 2-chloro-6-methylpyridin-3-amine or 6-chloro-2-methylpyridin-3-amine, is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.58 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3-Amino-6-chloro-2-picoline is InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
. The canonical SMILES representation is CC1=C(C=CC(=N1)Cl)N
. These codes provide a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
3-Amino-6-chloro-2-picoline has several computed properties. It has a molecular weight of 142.58 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a topological polar surface area of 38.9 Ų . The compound is a pale-yellow to yellow-brown solid .
Scientific Research Applications
1. Synthesis of Nevirapine
3-Amino-2-chloro-6-picoline (CAPIC) serves as a strategic building block in synthesizing Nevirapine, a crucial medication for treating HIV. The process involves converting CAPIC into a bromo derivative, which is then used in producing Nevirapine. This synthesis method, utilizing inexpensive, commodity-based raw materials, is significant for potentially reducing the production cost of Nevirapine, enhancing its accessibility for HIV treatment (Longstreet et al., 2013).
2. In Coordination Chemistry
Research has explored the different coordination environments of iron(III) complexes involving 2-amino-6-picoline (a derivative of 3-Amino-2-chloro-6-picoline). These complexes demonstrate varied crystal structures and molecular geometries, which are essential in understanding the coordination chemistry and potential applications in materials science and catalysis (Tabatabaee et al., 2013).
3. Electron-Impact Induced Fragmentation Studies
The electron-impact-induced fragmentation of various substituted picolines, including 2-chloro- and 2-amino-6-picoline, has been studied. Understanding the fragmentation patterns of these compounds contributes to the field of mass spectrometry, aiding in the structural analysis of organic compounds, especially in pharmaceutical research and development (Keller et al., 1968).
4. Magnetic Resonance Studies
Nuclear magnetic resonance (NMR) studies of 2-substituted picolines, including 2-amino-6-picoline, have been conducted. These studies reveal insights into the electronic structure and dynamics of molecules, crucial for understanding chemical properties and reactions. This research is particularly relevant in the fields of organic chemistry and materials science (Bell et al., 1965).
Safety And Hazards
3-Amino-6-chloro-2-picoline is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing in dust, mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. In case of contact, wash with plenty of water .
properties
IUPAC Name |
2-chloro-6-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMSBUDMYMYTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370294 | |
Record name | 3-Amino-2-chloro-6-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-chloro-6-picoline | |
CAS RN |
39745-40-9 | |
Record name | 3-Amino-2-chloro-6-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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